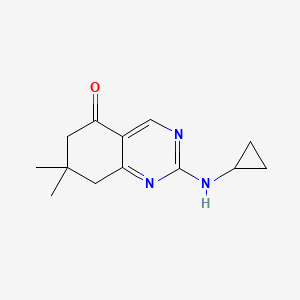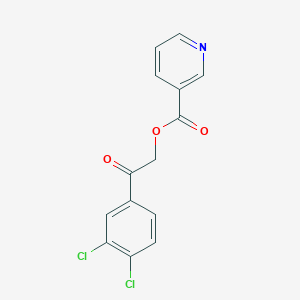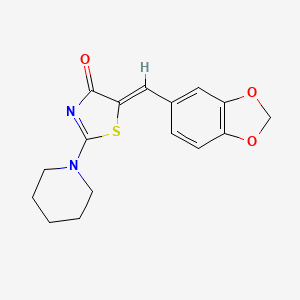![molecular formula C15H15N3O2 B5732559 N'-[(3,5-dimethylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5732559.png)
N'-[(3,5-dimethylbenzoyl)oxy]-2-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(3,5-dimethylbenzoyl)oxy]-2-pyridinecarboximidamide, also known as DMPO, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound has unique properties that make it an attractive candidate for use in a wide range of applications, including drug development, materials science, and biochemistry.
Mécanisme D'action
The mechanism of action of N'-[(3,5-dimethylbenzoyl)oxy]-2-pyridinecarboximidamide is complex and not yet fully understood. However, it is believed that this compound acts as a free radical scavenger, neutralizing harmful free radicals and preventing oxidative damage to cells and tissues. This compound has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory properties, this compound has been shown to have neuroprotective effects, protecting neurons from damage and promoting their survival. This compound has also been shown to have cardioprotective effects, protecting the heart from damage and improving cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-[(3,5-dimethylbenzoyl)oxy]-2-pyridinecarboximidamide is its potent antioxidant and anti-inflammatory properties, which make it an attractive candidate for use in a wide range of scientific applications. However, this compound also has some limitations, including its relatively high cost and the complex synthesis process required to produce it.
Orientations Futures
There are many future directions for research on N'-[(3,5-dimethylbenzoyl)oxy]-2-pyridinecarboximidamide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new applications for this compound, such as its use in the treatment of neurodegenerative diseases or its use in the development of new electronic devices. Finally, there is a need for further research into the mechanism of action of this compound, which will help to better understand its therapeutic effects and potential applications.
Méthodes De Synthèse
The synthesis of N'-[(3,5-dimethylbenzoyl)oxy]-2-pyridinecarboximidamide can be achieved through a variety of methods, including the reaction of 3,5-dimethylbenzoyl chloride with 2-aminopyridine in the presence of a base. Other methods involve the use of different reagents and catalysts to achieve the desired product. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
N'-[(3,5-dimethylbenzoyl)oxy]-2-pyridinecarboximidamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in drug development, where it has been shown to have potent antioxidant and anti-inflammatory properties. This compound has also been studied for its potential use in materials science, where it has been shown to have unique optical and electronic properties that make it an attractive candidate for use in electronic devices.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3,5-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-7-11(2)9-12(8-10)15(19)20-18-14(16)13-5-3-4-6-17-13/h3-9H,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQIBWLHYFZRCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)ON=C(C2=CC=CC=N2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B5732484.png)





![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)benzamide](/img/structure/B5732529.png)


![N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5732541.png)

